6-(Benzyloxy)hex-3-en-2-one
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Overview
Description
6-(Benzyloxy)hex-3-en-2-one: is an organic compound with the molecular formula C13H16O2 It features a benzyl ether group attached to a hexenone backbone, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)hex-3-en-2-one can be achieved through several methods. One common approach involves the Grignard reaction . For instance, the preparation of a Grignard reagent from (3-bromopropoxy)methylbenzene and its subsequent reaction with a suitable enone can yield the desired product . The reaction typically requires dry tetrahydrofuran (THF) as a solvent and is carried out under an inert atmosphere of argon.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)hex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzoic acid derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 6-(Benzyloxy)hex-3-en-2-ol.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
Chemistry: 6-(Benzyloxy)hex-3-en-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be modified to produce bioactive molecules with potential therapeutic applications. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is also utilized in the development of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)hex-3-en-2-one depends on its specific application
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
6-(Benzyloxy)hex-1-en-3-ol: Similar structure but with an alcohol group instead of a ketone.
6-(Benzyloxy)hex-1-en-3-one: Similar structure but with a different position of the double bond.
Uniqueness: 6-(Benzyloxy)hex-3-en-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
213009-70-2 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
6-phenylmethoxyhex-3-en-2-one |
InChI |
InChI=1S/C13H16O2/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-5,7-9H,6,10-11H2,1H3 |
InChI Key |
ANMMYYPZHYWXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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